

# Synthesis of tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: A Technical Guide

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## Compound of Interest

Compound Name: *N-Boc-N-methylethylenediamine*

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This technical guide provides a comprehensive overview of the synthesis of tert-Butyl N-(2-aminoethyl)-N-methylcarbamate, a key intermediate in pharmaceutical and organic synthesis. The document details the primary synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

## Introduction

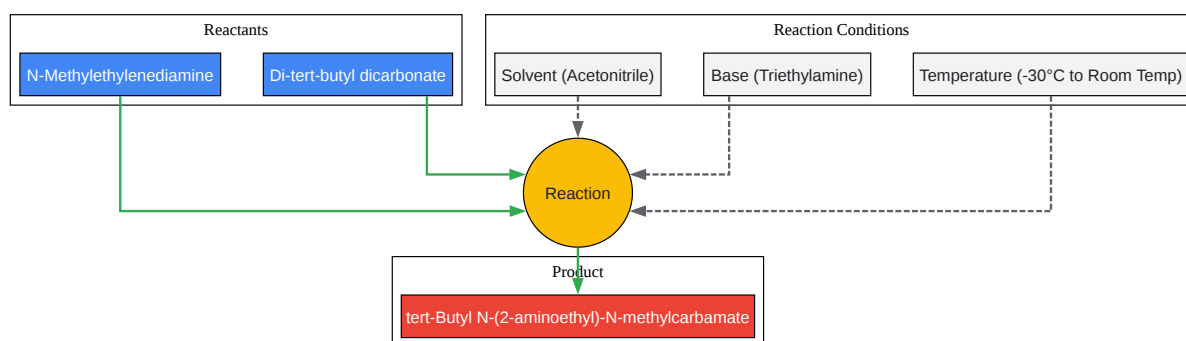
tert-Butyl N-(2-aminoethyl)-N-methylcarbamate, also known as **N-Boc-N-methylethylenediamine**, is a valuable building block in organic chemistry. The presence of a Boc-protected secondary amine and a free primary amine allows for selective functionalization at two different sites, making it a versatile reagent in the synthesis of complex molecules, including pharmaceutical agents targeting neurological disorders.<sup>[1][2]</sup> The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of conditions and can be readily removed under acidic conditions, a key feature for multi-step synthetic strategies.<sup>[3]</sup>

## Synthetic Pathways

The synthesis of tert-Butyl N-(2-aminoethyl)-N-methylcarbamate can be primarily achieved through the selective mono-Boc protection of N-methylethylenediamine. This approach is favored for its directness and efficiency.

## Direct Boc-Protection of N-Methylethylenediamine

The most common method involves the reaction of N-methylethylenediamine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O).[4] The stoichiometry of the reactants is crucial to favor the formation of the mono-protected product over the di-protected byproduct.



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Caption: Synthesis of tert-Butyl N-(2-aminoethyl)-N-methylcarbamate via Direct Boc-Protection.

## Experimental Protocols

### Protocol: Synthesis from N-Methylethylenediamine and Di-tert-butyl dicarbonate[4]

This protocol details the synthesis of tert-Butyl N-(2-aminoethyl)-N-methylcarbamate from N-methylethylenediamine.

Materials:

- N-methylethylenediamine

- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (TEA)
- Acetonitrile
- Ethyl acetate
- Hexane
- Celite
- Silica gel

#### Procedure:

- Dissolve N-methylethylenediamine (11.8 mL, 134.9 mmol) in acetonitrile (300 mL) in a suitable reaction vessel and cool the solution to -30 °C.[4]
- Add triethylamine (7.46 mL, 53.9 mmol) to the solution.[4]
- Slowly add a solution of di-tert-butyl dicarbonate (9.81 g, 45 mmol) in acetonitrile dropwise to the reaction mixture.[4]
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.[4]
- After the reaction is complete, filter the mixture through Celite to remove any insoluble material.[4]
- Concentrate the filtrate under reduced pressure.[4]
- Purify the residue by silica gel column chromatography using a gradient elution of ethyl acetate in hexane (1:50 → 1:20 → 1:10) to yield tert-Butyl N-(2-aminoethyl)-N-methylcarbamate as a yellow oil.[4]

## Quantitative Data

The following table summarizes the quantitative data for the synthesis of tert-Butyl N-(2-aminoethyl)-N-methylcarbamate.

Parameter	Value	Reference
Starting Materials		
N-methylethylenediamine	134.9 mmol	[4]
Di-tert-butyl dicarbonate	45 mmol	[4]
Triethylamine	53.9 mmol	[4]
Reaction Conditions		
Solvent	Acetonitrile	[4]
Initial Temperature	-30 °C	[4]
Reaction Temperature	Room Temperature	[4]
Reaction Time	2 hours	[4]
Product Information		
Product Name	tert-Butyl N-(2-aminoethyl)-N-methylcarbamate	[4]
Yield	66% (5.2 g, 29.9 mmol)	[4]
Appearance	Yellow oil	[4]
Molecular Formula	C <sub>8</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	[4]
Molecular Weight	174.24 g/mol	[2]
Mass Spectrometry	m/z 175 (M + H)	[4]

## Purification and Characterization

Purification of the crude product is typically achieved through silica gel column chromatography.[4] The structure and purity of the final compound can be confirmed by various analytical techniques, including electrospray ionization mass spectrometry (ESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

## Conclusion

The synthesis of tert-Butyl N-(2-aminoethyl)-N-methylcarbamate is a well-established process, with the direct Boc-protection of N-methylethylenediamine being a reliable and efficient method. This guide provides the necessary details for its successful synthesis, purification, and characterization, serving as a valuable resource for professionals in the fields of chemical research and drug development.

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